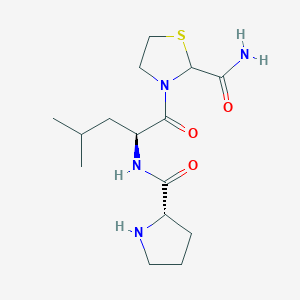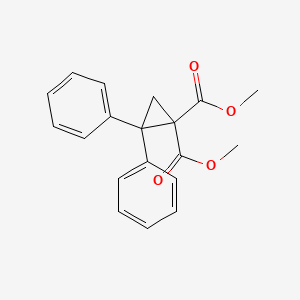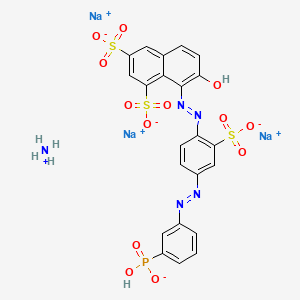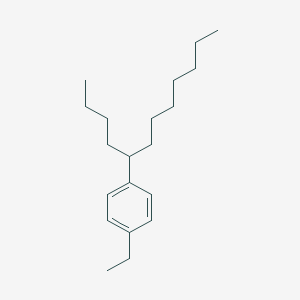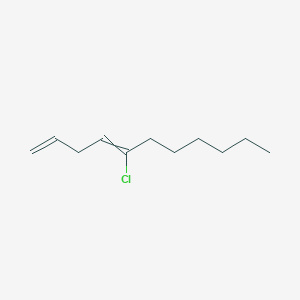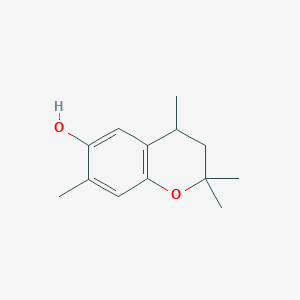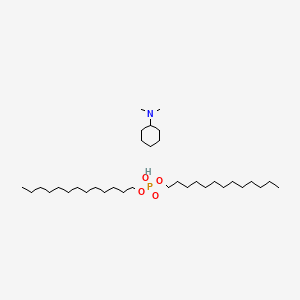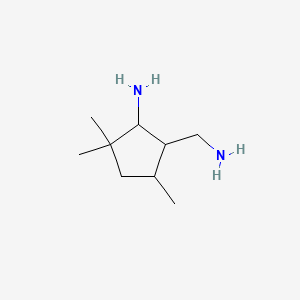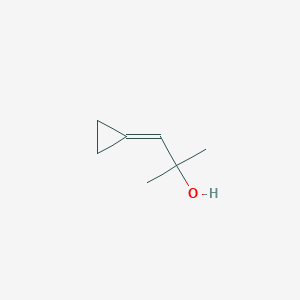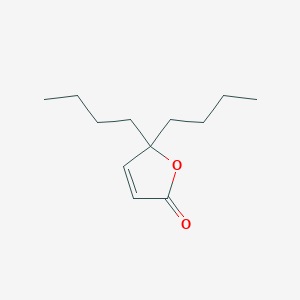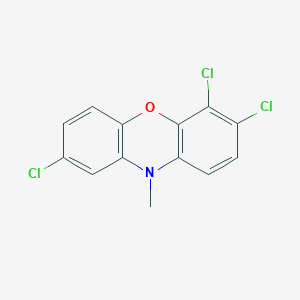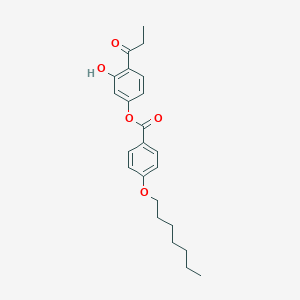
3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate typically involves multiple steps, starting with the preparation of the core aromatic structures. One common method involves the esterification of 3-hydroxy-4-propanoylphenyl with 4-(heptyloxy)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The aromatic rings can also participate in π-π interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: Known for its use in the production of parabens, which are preservatives in cosmetics.
3-Hydroxy-4-pyranone: A scaffold found in natural products like kojic acid, which has applications in cosmetics and medicine.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
65148-53-0 |
|---|---|
分子式 |
C23H28O5 |
分子量 |
384.5 g/mol |
IUPAC名 |
(3-hydroxy-4-propanoylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C23H28O5/c1-3-5-6-7-8-15-27-18-11-9-17(10-12-18)23(26)28-19-13-14-20(21(24)4-2)22(25)16-19/h9-14,16,25H,3-8,15H2,1-2H3 |
InChIキー |
PRARNXWPHWJENO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
